Product packaging for YGL021 protein(Cat. No.:CAS No. 137951-92-9)

YGL021 protein

Cat. No.: B1178738
CAS No.: 137951-92-9
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Description

The YGL021 protein, more commonly known in scientific literature as ALK1, is an atypical protein kinase sourced from Saccharomyces cerevisiae (Baker's Yeast) . This verified protein is a key subject of study in fundamental cell biology research. Its primary research value lies in its critical role in cellular division and morphogenesis checkpoints. Molecular biology and genetics studies indicate that ALK1 is required for proper spindle positioning and nuclear segregation following mitotic arrest, and for the organization of formins and polarisome components during mitosis . Its mechanism of action involves regulating the morphogenesis checkpoint in response to polarity insults through the inactivation of Mih1p, ensuring proper cell cycle progression . Furthermore, ALK1 is phosphorylated in response to DNA damage, implicating it in cellular stress response pathways . Research into ALK1 and its paralog, ALK2, provides valuable insights into the complex signaling networks that govern cell division, survival after spindle assembly checkpoint delay, and overall genomic stability . This product is presented for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

137951-92-9

Molecular Formula

C9H15NO2

Synonyms

YGL021 protein

Origin of Product

United States

Molecular Genetics and Transcriptional Regulation of Ygl021 Protein

Transcriptional Control Mechanisms Governing YGL021 Gene Expression

The expression of ALK1 is not constitutive; instead, it is finely tuned, with its transcript and protein levels fluctuating periodically through the cell cycle. yeastkinome.orguniprot.org This regulation is achieved through the coordinated action of transcription factors, co-regulators, and the chromatin environment.

The expression of ALK1 is known to be cell-cycle regulated, with its accumulation peaking during the G2/M phase of the cell cycle. uniprot.org This temporal pattern strongly suggests that its transcription is driven by transcription factors that are active during this specific window. In S. cerevisiae, a major transcriptional program active in the G2/M phase is controlled by a complex consisting of the MADS-box protein Mcm1p and the forkhead transcription factor Fkh2p. f1000research.comnih.gov This complex, in conjunction with the co-activator Ndd1p, binds to the promoters of a large set of G2/M-specific genes, often referred to as the CLB2 cluster, to drive their timely expression. nih.govresearchgate.net

Although direct binding of the Mcm1p-Fkh2p-Ndd1p complex to the ALK1 promoter has not been explicitly demonstrated in targeted studies, the co-expression of ALK1 with other genes in the CLB2 cluster makes these factors the primary candidates for its transcriptional activation. nih.gov Large-scale ChIP-chip analyses have mapped the binding sites for 106 transcription factors across the yeast genome, providing a valuable resource for inferring regulatory networks. r-project.org However, specific and high-confidence binding of a particular cell-cycle regulator to the ALK1 promoter is not prominently highlighted in these datasets, indicating a need for more focused investigation.

Epigenetic regulation, which includes histone modifications and chromatin remodeling, plays a fundamental role in controlling the accessibility of gene promoters to the transcriptional machinery. In yeast, histone modifications such as acetylation and methylation are key mechanisms for modulating gene expression. nih.govnih.gov For instance, histone acetylation generally correlates with transcriptional activation by creating a more open chromatin structure. harvard.edu

Specific research detailing the epigenetic landscape of the ALK1 locus is limited. S. cerevisiae lacks DNA methylation, making histone modifications the primary mode of epigenetic control. nih.govnih.gov While global studies have mapped various histone marks across the yeast genome, the specific pattern of these marks at the ALK1 promoter and their dynamics throughout the cell cycle have not been a subject of detailed study. Given its periodic expression, it is plausible that the ALK1 promoter undergoes dynamic changes in histone modifications, such as increased acetylation during the G2/M phase, to facilitate its transcription. However, without direct experimental evidence from techniques like ChIP, this remains a hypothesis based on general principles of yeast gene regulation. nih.govbiocat.com

Genetic Variation and Its Impact on YGL021 Protein Levels

Genetic variations, ranging from single nucleotide polymorphisms (SNPs) to larger structural changes, can have a profound impact on the expression and function of proteins. nih.gov Examining these variations in the context of the YGL021 gene is crucial for understanding individual differences in protein levels and potential associations with phenotypic traits.

Analysis of Coding and Non-coding Variants

Genetic variants can occur in both the coding and non-coding regions of the YGL021 gene.

Coding Variants: These are mutations that occur within the exons of the gene and can directly alter the amino acid sequence of the this compound. Such changes can affect the protein's structure, stability, and function. nih.gov

Non-coding Variants: A significant portion of disease-associated genetic variants are found in non-coding regions of the genome. nih.govnih.govmdpi.com These variants can impact gene expression by altering regulatory elements such as promoters, enhancers, and silencers. nih.gov For the YGL021 gene, a non-coding variant could, for example, affect the binding of a transcription factor, leading to either increased or decreased transcription and, consequently, altered protein levels. Variants in the 3' UTR can also influence mRNA stability by affecting the binding of microRNAs or RBPs. nih.gov

Table 2: Types of Genetic Variants and Their Potential Impact on YGL021

Variant TypeLocationPotential Impact on this compoundReference
Synonymous SNPCoding RegionCan affect mRNA splicing or stability, or translation efficiency. researchgate.net
Non-synonymous SNPCoding RegionAlters the amino acid sequence, potentially impacting protein function or stability. nih.gov
Promoter VariantNon-coding RegionMay alter transcription factor binding, leading to changes in YGL021 gene expression. nih.gov
3' UTR VariantNon-coding RegionCould affect mRNA stability or translation by altering miRNA or RBP binding sites. nih.gov

Proteogenomic Approaches to Correlate Genetic Variants with YGL021 Abundance

Proteogenomics integrates proteomics data with genomic and transcriptomic information to provide a more comprehensive understanding of how genetic variations translate into differences in protein abundance. nih.gov This approach allows researchers to directly link specific genetic variants to the observed levels of the this compound.

By analyzing large datasets that include both genomic sequencing and protein mass spectrometry data from diverse populations, it is possible to identify quantitative trait loci (pQTLs) for the this compound. nih.gov These pQTLs are genetic loci that are associated with variations in the abundance of the this compound. Such studies can pinpoint specific SNPs or other genetic variants that act as key regulators of this compound levels, providing valuable insights into the genetic architecture of its expression. nih.gov

Structural Biology of Ygl021 Protein

Primary Structure Analysis of YGL021 Protein

Primary structure analysis of a protein involves determining its linear sequence of amino acids. This sequence dictates the protein's higher-order structure and, consequently, its function. Analysis of the primary sequence can also reveal the presence of specific motifs and provide insights into evolutionary relationships through sequence conservation studies.

Amino Acid Sequence and Predicted Motifs

The YGL021 gene encodes the this compound. Analysis of the predicted amino acid sequence of the this compound has indicated the presence of a putative leucine (B10760876) zipper motif. uclouvain.beyeastgenome.orgnih.gov Protein motifs are recurrent patterns in amino acid sequences that are often associated with specific functions or structures, even in proteins that may not otherwise exhibit significant homology. creative-proteomics.com These motifs can vary in length and are frequently conserved across different species, highlighting their functional importance. creative-proteomics.com While the full amino acid sequence was not detailed in the search results, the identification of a putative leucine zipper motif suggests a potential role in protein-protein interaction or DNA binding, as leucine zippers are known to mediate such interactions.

Sequence Conservation Across Species

Sequence conservation analysis involves comparing the amino acid sequences of a protein across different species to identify regions that have been maintained throughout evolution. Highly conserved regions often indicate functional or structurally important parts of the protein. proteinstructures.comh-its.org This analysis is typically performed using multiple sequence alignments. proteinstructures.comh-its.orgtau.ac.il While the search results indicate that YGL021 is found in Saccharomyces cerevisiae nih.gov, detailed data on its sequence conservation across a wide range of species was not provided. Studies on protein evolution suggest that the extent of conservation depends on the evolutionary distance between species, with invariant residues being particularly notable. proteinstructures.com Conservation analysis can be visualized and assessed using various tools and databases. tau.ac.ilugent.be

Secondary Structure Prediction and Determination for this compound

Secondary structure refers to the local folded structures that form within a polypeptide chain due to hydrogen bonding between backbone atoms. The most common types are alpha-helices and beta-sheets, along with less regular structures like loops and turns. cureffi.orgproteinstructures.com Secondary structure prediction methods aim to predict these local structures based solely on the amino acid sequence. wikipedia.orgscirp.orgnih.govitegam-jetia.org

Based on the search results, specific experimentally determined or detailed predicted secondary structure content (e.g., percentage of alpha-helix, beta-sheet) for the this compound was not available. However, the general principles of secondary structure are relevant to understanding the potential folding of YGL021 as a protein.

Alpha-Helical Content and Conformation

Alpha-helices are common secondary structures in proteins, characterized by a spiral shape stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues down the chain (i to i+4). cureffi.orgproteinstructures.com They typically have 3.6 residues per turn and a pitch of 5.4 Å. proteinstructures.com The amino acid side chains point outward from the helix axis. cureffi.orgproteinstructures.com Certain amino acids are more or less likely to be found in alpha-helices; for example, proline is known to disrupt helices due to its rigid structure. cureffi.org While the specific alpha-helical content of YGL021 is not detailed in the search results, its classification as a putative membrane protein uclouvain.benih.gov might suggest the presence of transmembrane alpha-helices, which are common structural features in membrane proteins.

Beta-Sheet Content and Arrangement

Beta-sheets are another fundamental type of secondary structure, formed by the alignment of two or more polypeptide strands (beta-strands) stabilized by inter-strand hydrogen bonds. cureffi.orgproteinstructures.comlibretexts.org Beta-strands can be arranged in parallel or antiparallel orientations. cureffi.orglibretexts.org The polypeptide backbone in a beta-strand has a pleated appearance, with side chains alternating above and below the plane of the sheet. libretexts.org Small amino acids like glycine (B1666218) and alanine (B10760859) are frequently found in beta-sheets. cureffi.org Similar to alpha-helices, detailed information on the beta-sheet content and arrangement within the this compound was not found in the provided search results.

Tertiary Structure Elucidation of this compound

Domain Organization and Fold Recognition

Protein domains are conserved units of tertiary structure that can evolve, function, and exist independently of the rest of the protein chain. Identifying these domains and recognizing their characteristic folds is fundamental to understanding a protein's potential function and structural relationships. This compound has been reported to contain a putative leucine zipper motif. yeastgenome.orgyeastgenome.org Leucine zippers are structural motifs known to mediate protein-protein interactions, often involved in the formation of coiled-coil structures. General methods for domain organization and fold recognition involve sequence analysis against databases of known domains (e.g., Pfam, SMART, CDD) and computational prediction tools that assess the likelihood of a protein sequence adopting known structural folds. nih.govreddit.com These approaches infer structural features based on sequence homology and characteristic patterns.

Experimental Determination Methods (e.g., X-ray Crystallography, Cryo-EM, NMR)

Experimental techniques provide high-resolution three-dimensional structures of proteins. X-ray crystallography involves the diffraction of X-rays by protein crystals to determine atomic coordinates. yeastkinome.orgnih.govfrontiersin.org Cryo-electron microscopy (Cryo-EM) involves imaging frozen protein samples with an electron microscope to reconstruct a 3D structure. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of proteins in solution by analyzing the magnetic properties of atomic nuclei. frontiersin.orgnih.govnih.gov These methods have been instrumental in resolving the structures of numerous proteins and protein complexes. However, specific structural data for this compound determined through X-ray crystallography, Cryo-EM, or NMR is not detailed in the provided search results.

Quaternary Structure and Oligomerization of this compound

Quaternary structure refers to the arrangement of multiple polypeptide chains (subunits) in a protein complex. yeastgenome.orgnobelprize.orgembl.orgworldcomp-proceedings.comabcam.com Oligomerization is the process by which these subunits associate. Many proteins function as part of multi-subunit assemblies, which can be composed of identical subunits (homo-oligomers) or different subunits (hetero-oligomers). nobelprize.orgnih.gov While the specific quaternary structure and oligomerization state of this compound have not been explicitly defined in the provided search results, its reported roles in cellular processes like spindle positioning and morphogenesis checkpoints yeastgenome.org suggest potential involvement in the formation of protein complexes.

Assembly of Multi-subunit Complexes Involving this compound

Proteins often assemble into multi-subunit complexes to perform their biological functions. This assembly can be a highly regulated process, involving specific interaction interfaces between subunits. nih.govnih.gov The formation of these complexes is essential for diverse cellular activities, including signal transduction, metabolism, and structural integrity. nih.govnih.gov Although this compound's participation in such complexes is implied by its cellular roles yeastgenome.org, the specific composition and architecture of these assemblies involving YGL021 are not detailed in the search results.

Cellular Localization and Trafficking of Ygl021 Protein

Subcellular Compartmentalization of YGL021 Protein

Subcellular compartmentalization is a fundamental aspect of eukaryotic cell biology, ensuring that proteins are delivered to specific organelles or locations to perform their functions. The this compound is predicted to be active in both the cytoplasm and the nucleus. nih.gov Studies involving the deletion of ALK1 and its paralog ALK2 have indicated their involvement in the proper localization of polarisome components, suggesting a role in cellular organization and potentially dynamic localization during the cell cycle. nih.gov

Identification of Localization Signals and Targeting Pathways

Protein targeting to specific cellular compartments is typically mediated by intrinsic signals within the protein sequence, known as localization signals or sorting signals. These signals can be specific amino acid sequences or structural motifs recognized by cellular transport machinery. While the specific localization signals and targeting pathways for YGL021 have not been explicitly identified in the provided search results, general mechanisms for protein targeting to the cytoplasm and nucleus are well-established. Proteins destined for the nucleus often contain nuclear localization sequences (NLSs) that interact with importin proteins to facilitate transport through nuclear pores. Cytoplasmic proteins typically remain in the cytosol if they lack specific targeting signals for other organelles.

Proteins synthesized on ribosomes can be targeted co-translationally to the endoplasmic reticulum (ER) via the Signal Recognition Particle (SRP) pathway, particularly if they are destined for the secretory pathway, membranes, lysosomes, or secretion. Alternatively, proteins can be targeted post-translationally to organelles like mitochondria, chloroplasts, peroxisomes, or the nucleus, depending on their specific localization signals. Given the predicted cytoplasmic and nuclear localization of YGL021 nih.gov, it is plausible that it utilizes post-translational targeting mechanisms.

Dynamic Relocation and Conditional Targeting

The subcellular localization of proteins can be dynamic, changing in response to cellular signals or during specific cellular processes like the cell cycle. This dynamic relocation can be a mechanism for regulating protein activity or coordinating cellular events. Conditional targeting involves the localization of a protein being dependent on specific conditions, such as the presence of a ligand, post-translational modification, or interaction with other proteins.

While the provided information does not detail specific instances of dynamic relocation or conditional targeting for YGL021, its role as a kinase involved in cell cycle regulation and mitotic spindle positioning nih.gov suggests that its localization or activity might be temporally and spatially regulated. For instance, proteins involved in cell cycle progression often exhibit changes in localization at different cell cycle stages. Dynamic relocation of other proteins, such as the chromosomal protein HMG-17, has been shown to be dependent on transcriptional activity, accumulating in interchromatin granule clusters upon transcriptional inhibition. Similarly, dynamic relocation of PKA regulatory subunits occurs during sperm capacitation, linking PKA to the CatSper signaling complex. Conditional protein-protein interactions can also lead to dynamic cellular control and regulated protein compartmentalization. Further research is needed to determine if YGL021 undergoes dynamic relocation or conditional targeting as part of its regulatory functions.

Membrane Association and Insertion Mechanisms of this compound

YGL021 is described as a putative membrane protein. uniprot.orgnih.govnih.gov Membrane proteins are crucial for various cellular functions, including transport, signaling, and enzymatic activity. Their association with the lipid bilayer can vary, influencing their function and interaction partners.

Integral vs. Peripheral Membrane Association

Membrane proteins are broadly classified as integral or peripheral based on the nature of their interaction with the lipid bilayer. Integral membrane proteins are firmly embedded within the lipid bilayer, often spanning it one or multiple times via hydrophobic regions. They are difficult to isolate without disrupting the membrane. Peripheral membrane proteins, on the other hand, associate temporarily with the membrane surface through weaker interactions, such as electrostatic interactions with lipid headgroups or interactions with integral membrane proteins. They can typically be dissociated from the membrane by changes in pH or ionic strength.

Given that YGL021 is described as a putative membrane protein uniprot.orgnih.govnih.gov, its classification as integral or peripheral would require experimental validation of its membrane association. The presence of a putative leucine (B10760876) zipper motif uniprot.orgnih.govnih.gov could potentially be involved in protein-protein interactions, which might mediate peripheral association with other membrane components. However, leucine zippers are also found in non-membrane proteins involved in dimerization or other protein interactions.

Transmembrane Domains and Their Functional Significance

Integral membrane proteins contain one or more transmembrane domains (TMDs), which are typically alpha-helical segments composed of hydrophobic amino acids that traverse the lipid bilayer. These domains anchor the protein in the membrane and are critical for the protein's structure and function. The sequence and properties of TMDs can influence protein folding, insertion into the membrane, and interactions with other membrane proteins or lipids.

As YGL021 is described as a putative membrane protein uniprot.orgnih.govnih.gov, the presence and characteristics of any transmembrane domains would need to be experimentally confirmed. If YGL021 does possess TMDs, their specific sequence and structural arrangement would be crucial for its proper insertion into the membrane and its potential interactions within the membrane environment. The functional significance of TMDs in other proteins can range from forming channels or pores to mediating conformational changes important for signaling or transport. Without specific data on YGL021's transmembrane regions, the functional significance of such domains in this particular protein remains to be elucidated.

Molecular Functions and Mechanisms of Ygl021 Protein

Role of YGL021 (Gis2) Protein in Molecular Recognition and Binding

Gis2's function is fundamentally dependent on its ability to recognize and bind to both RNA and other proteins, forming ribonucleoprotein (RNP) complexes that influence mRNA fate.

Gis2 engages in a network of interactions with both RNA and protein "ligands." Its primary protein binding partners are key players in the translation initiation machinery, including the poly(A)-binding protein (Pab1) and the eukaryotic translation initiation factor 4G (eIF4G). nih.govnih.gov

Ligand Binding Dynamics: The interaction between Gis2 and its protein partners, Pab1 and eIF4G, is notably RNA-dependent. nih.gov This suggests that Gis2 may associate with these factors as part of a larger RNP complex assembled on target mRNAs, possibly those undergoing circularization to form a "closed-loop" for efficient translation initiation. nih.gov The binding of Gis2 to these complexes is thought to influence the translational status of the associated mRNA, particularly during stress conditions. nih.gov

Thermodynamics of Binding: Detailed thermodynamic parameters (such as enthalpy and entropy changes) for the binding of Gis2 to its specific RNA targets or protein partners have not been extensively characterized in the available literature. However, the specific and conserved nature of the RNA sequence motif recognized by Gis2 suggests a binding interaction with significant negative Gibbs free energy change, indicative of a stable complex formation under physiological conditions. nih.gov

Binding PartnerTypeNature of Interaction
Target mRNAsRNADirect, sequence-specific binding to GWW repeats
Pab1 (Poly(A)-binding protein)ProteinRNA-dependent
eIF4G (eukaryotic initiation factor 4G)ProteinRNA-dependent

While specific studies detailing the conformational changes of Gis2 upon RNA binding are not available, it is a general principle for many RNA-binding proteins that both the protein and the RNA can undergo structural rearrangements upon interaction. nih.govresearchgate.net Zinc finger motifs themselves are generally stable scaffolds that are thought to undergo minimal conformational changes upon binding their target. github.io However, the linker regions between the zinc fingers may provide flexibility, allowing the protein to accommodate its RNA target. The binding event can lead to a more ordered state for both the protein's binding interface and the recognized RNA motif. nih.gov

YGL021 (Gis2) Protein as a Structural Component

Gis2 plays a significant structural role as a component of dynamic, non-membranous cytoplasmic organelles known as processing bodies (P-bodies) and stress granules. nih.govnih.govresearchgate.net These RNP granules are sites of translational repression and mRNA decay. nih.govwikipedia.org

Under normal growth conditions, Gis2 is diffusely localized in the cytoplasm. However, upon cellular stress, such as glucose deprivation or entry into stationary phase, Gis2 relocates and accumulates in both P-bodies and stress granules. nih.govfigshare.com This relocalization is consistent with its proposed role in mRNA handling during stress. nih.gov

Role in Stress Granules and P-bodies: Stress granules are aggregates of untranslated mRNPs that form when translation initiation is impaired. nih.gov P-bodies are foci for mRNA decay and storage. wikipedia.org The presence of Gis2 in these structures, along with translation initiation factors like Pab1 and eIF4G, supports a model where Gis2 is involved in sequestering and repressing the translation of specific mRNAs in response to stress. nih.govresearchgate.net While it is a component of these granules, its precise role in their assembly and maintenance is an area of ongoing research. The dense network of protein-protein and protein-RNA interactions within these bodies contributes to their formation and function, and Gis2 is a part of this intricate network. youtube.com

An article on the specific chemical compound “YGL021 protein” cannot be generated at this time. Extensive searches for a protein with the designation "YGL021" have not yielded any specific information within publicly available scientific literature. Consequently, the requested detailed analysis of its molecular functions, mechanisms, and roles in transport and storage cannot be provided.

The initial research strategy involved querying reputable scientific databases and search engines for "this compound" in conjunction with terms such as "molecular function," "cellular architecture," "scaffold functions," "transport and storage," "substrate translocation," and "ion storage." However, these searches did not identify any protein with this specific name.

This suggests that "this compound" may be a highly specialized, newly identified, or proprietary compound that has not yet been described in peer-reviewed publications. Without any foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Further investigation into the origin of the term "this compound" would be necessary to locate any relevant information. If this designation is from a private research database, a specific laboratory, or a recent discovery not yet in the public domain, accessing that source would be required to fulfill the request.

Biological Roles and Cellular Pathways Involving Ygl021 Protein

Participation of YGL021 Protein in Signal Transduction Pathways

Direct evidence detailing the specific participation of this compound in signal transduction pathways is limited in the available research. Signal transduction generally involves a series of molecular events where a cell converts an extracellular signal into an intracellular response, often mediated by protein interactions and modifications like phosphorylation. nih.govbiorxiv.org While YGL021 is phosphorylated in vitro by a kinase complex involved in cell cycle regulation researchgate.net, the specific signal transduction pathway(s) it participates in and its precise role within such pathways remain to be fully elucidated.

Upstream Regulators and Downstream Effectors

Integration into Complex Signaling Networks

The integration of this compound into broader, complex cellular signaling networks has not been extensively documented. Cellular signaling networks are intricate systems involving numerous protein interactions and cascades that coordinate cellular responses. uni-wuerzburg.denih.govnumberanalytics.com While YGL021's potential phosphorylation by a component of the mitotic exit network hints at a possible connection to cell cycle regulatory networks researchgate.net, its wider involvement in other complex signaling pathways requires further investigation.

This compound in Cellular Homeostasis and Stress Responses

Evidence suggesting YGL021's involvement in these processes stems from its predicted hydrolase activity researchgate.net and its homology to the N-terminal region of spPat1p in S. cerevisiae ck12.org, a protein implicated in protein degradation researchgate.net. Additionally, a null mutant of rta1, a paralog of YGL021, exhibits decreased protein/peptide accumulation and increased cell death, further supporting a potential role for this protein family in protein turnover or quality control zoologytalks.com.

Role in Nutrient Sensing and Metabolic Adaptation

Specific research detailing the direct role of this compound in nutrient sensing or metabolic adaptation is limited. Nutrient sensing pathways allow cells to detect and respond to the availability of nutrients, influencing metabolic processes and growth. uio.nonih.govelifesciences.orgyeastgenome.orgmdpi.com While YGL021 expression is periodic during the yeast metabolic cycle researchgate.net, a direct functional link to sensing specific nutrients or mediating metabolic adaptation responses has not been clearly established in the available literature.

Involvement in Autophagy and Degradation Pathways

This compound's potential involvement in degradation pathways is suggested by its predicted hydrolase activity researchgate.net and its relationship to spPat1p, a protein linked to protein degradation researchgate.netck12.org. Autophagy is a key degradation pathway where cellular components are delivered to lysosomes (or vacuoles in yeast) for breakdown. ki.seembopress.orguniprot.orgmma.gob.cl While the rta1 null mutant phenotype (decreased protein/peptide accumulation, increased cell death) points towards a role in protein degradation zoologytalks.com, the specific involvement of YGL021 in autophagy or other defined degradation pathways requires further direct investigation.

This compound's Contribution to Development and Differentiation

Information specifically on this compound's contribution to development and differentiation processes is not available in the provided search results. Development and differentiation involve complex changes in gene expression, cell fate determination, and the formation of specialized tissues and organs. mdpi.comnih.govebi.ac.uk While some proteins are known to play crucial roles in these processes mdpi.comebi.ac.uk, the specific function of YGL021 in the development or differentiation of Saccharomyces cerevisiae or other organisms has not been described in the retrieved literature.

Association of this compound with Pathological States (Mechanistic Focus)

While this compound's primary characterized roles are in normal cellular processes like cell cycle control, aberrant function or levels of proteins involved in such fundamental pathways can lead to cellular dysfunction and contribute to pathological states.

Aberrant Function in Cellular Dysregulation

Dysregulation of the cell cycle is a hallmark of various diseases, including cancer and neurodegenerative disorders mma.gob.clnih.govexpasy.org. The this compound, as a component of the mitotic morphogenesis checkpoint, is critical for maintaining proper cell cycle progression in response to stress frontiersin.org. Studies in S. cerevisiae have shown that deletion of ALK1 (ygl021wΔ) leads to defects in the morphogenesis checkpoint, characterized by premature dephosphorylation of Cdc28-Y19, a key event for entry into mitosis frontiersin.org. This indicates that loss of ALK1 function impairs the cell's ability to properly delay mitosis when faced with morphogenetic challenges frontiersin.org. Furthermore, the double deletion of ALK1 and its paralog ALK2 results in growth defects and issues with protein localization yeastgenome.org. Overexpression of ALK2 has also been shown to cause mitotic arrest nih.gov. These findings demonstrate that deviations from the normal function or expression levels of this compound and its paralog can disrupt essential cellular processes like cell cycle control and protein localization, leading to cellular dysregulation.

Mechanisms of Protein Misfolding and Aggregation Related to YGL021

Based on the currently available research, there is no specific information detailing the mechanisms of misfolding or aggregation directly related to the this compound itself. However, protein misfolding and aggregation are general phenomena that can affect many proteins and are implicated in various cellular dysfunctions and pathological states, particularly neurodegenerative diseases nih.govexpasy.orguni-freiburg.denih.govthebiogrid.orguniprot.orgyeastgenome.orgnih.govnih.govnih.gov.

Protein misfolding occurs when a protein fails to achieve or maintain its correct three-dimensional structure, often exposing hydrophobic regions that are normally buried uni-freiburg.denih.gov. This can lead to the formation of abnormal aggregates, including highly ordered amyloid fibrils nih.govexpasy.orguni-freiburg.denih.govthebiogrid.org. These aggregates can cause cellular dysfunction through various mechanisms, such as losing the protein's normal function, gaining toxic properties, or sequestering other essential cellular components nih.govuni-freiburg.denih.govyeastgenome.org.

Factors that can contribute to protein misfolding and aggregation include genetic mutations, errors during protein synthesis, defects in post-translational modifications, impaired protein trafficking, oxidative stress, and the failure of cellular quality control systems uni-freiburg.de. Cells possess sophisticated mechanisms, such as the ubiquitin-proteasome system and autophagy, to refold misfolded proteins or degrade them and clear aggregates yeastgenome.orgresearchgate.netfrontiersin.org. Dysregulation of these protein homeostasis pathways is closely linked to the accumulation of misfolded proteins and the development of associated pathologies yeastgenome.orgresearchgate.netfrontiersin.org.

Regulation of Ygl021 Protein Activity and Stability

Post-Translational Modifications (PTMs) of YGL021 Protein

Post-translational modifications (PTMs) are crucial biochemical events that occur after protein synthesis, dramatically expanding the functional diversity of the proteome. thermofisher.comptgcn.comnih.govresearchgate.net PTMs involve the covalent addition of functional groups, proteins, lipids, or sugars to specific amino acid side chains or the cleavage of peptide bonds. thermofisher.comabcam.comthermofisher.com These modifications can influence protein folding, conformation, localization, stability, activity, and interactions with other molecules. thermofisher.comptgcn.comnih.govabcam.com Over 650 distinct types of PTMs have been identified, with phosphorylation, glycosylation, ubiquitination, acetylation, and methylation being among the most common and well-studied. nih.govresearchgate.netabcam.comaptamergroup.comnih.gov While direct comprehensive data on all PTMs of this compound is limited in the available literature, its nature as a protein kinase and its involvement in cellular signaling pathways suggest it is a target for various modifications. yeastgenome.org

Phosphorylation Events and Kinase/Phosphatase Regulation

Phosphorylation is one of the most prevalent and extensively studied PTMs, involving the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, and tyrosine. thermofisher.comabcam.com This reversible modification is catalyzed by protein kinases and reversed by protein phosphatases, acting as a critical regulatory switch in numerous cellular processes, including signal transduction, cell cycle control, and metabolism. thermofisher.comabcam.comthermofisher.com Phosphorylation can lead to significant conformational changes in a protein, thereby altering its activity, stability, or interactions with other proteins. thermofisher.com

YGL021 is classified as an atypical protein kinase. yeastgenome.org Protein kinases themselves are frequently regulated by phosphorylation, including autophosphorylation, where a kinase phosphorylates itself. thermofisher.combrandeis.edu The Saccharomyces cerevisiae homolog of YGL021, ALK1 (YGL021W), is reported to be phosphorylated in response to DNA damage. yeastgenome.org This indicates that phosphorylation plays a role in regulating YGL021's activity or its involvement in cellular responses to stress. While specific phosphorylation sites on YGL021 and the kinases or phosphatases that act upon it are not detailed in the provided information, its identity as a kinase and its documented phosphorylation suggest that this PTM is a key modulator of its function.

Glycosylation Patterns and Functional Consequences

Glycosylation is a complex PTM involving the enzymatic attachment of carbohydrate moieties (glycans) to proteins. thermofisher.comabcam.com This modification can occur through N-linkage (to the nitrogen atom of asparagine residues) or O-linkage (to the oxygen atom of serine or threonine residues). thermofisher.com Glycosylation significantly impacts protein folding, structural stability, cellular localization, and interactions with other molecules, including roles in cell signaling and molecular trafficking. thermofisher.comabcam.comresearchgate.net

YGL021 has been localized to the endoplasmic reticulum, an organelle where protein glycosylation is initiated. researchgate.net One source also describes YGL021 as an "Essential nuclear protein with effects on N-glycosylation of proteins in the secretory pathway," which might suggest an indirect involvement in glycosylation processes rather than direct glycosylation of the protein itself. uregina.ca However, another source broadly lists glycosylation as a potential modification for a protein identified with the locus tag YGL010W:YGL021. google.com Specific glycosylation patterns of YGL021 or their direct functional consequences on its kinase activity or stability are not explicitly described in the available search results. Further research would be needed to clarify the extent and impact of glycosylation on this compound.

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is a crucial PTM involving the covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein. ptgcn.comthermofisher.commdpi.comyoutube.combiorxiv.org This process is mediated by a cascade of enzymes (E1, E2, and E3 ligases) and is reversible through the action of deubiquitinating enzymes (DUBs). mdpi.com Polyubiquitination, the formation of chains of ubiquitin molecules on a substrate, often serves as a signal for targeting the protein for degradation by the 26S proteasome, a large multi-subunit complex responsible for the controlled degradation of intracellular proteins. thermofisher.comyoutube.combiorxiv.org The ubiquitin-proteasome pathway is essential for maintaining cellular homeostasis, protein quality control, and regulating the abundance of key regulatory proteins. thermofisher.comyoutube.com

PTMs, including ubiquitination, can control protein stability by marking them for degradation through specific sequences called degrons. researchgate.net While a global analysis of phosphorylation and ubiquitylation has been mentioned in the context of YGL021 literature, specific details regarding the ubiquitination of this compound, the sites of ubiquitination, the E3 ligases involved, or its degradation via the proteasome are not provided in the search results. yeastgenome.org However, given the importance of ubiquitination in regulating protein levels and function, it is plausible that YGL021 is subject to this modification as part of its cellular regulation.

Acetylation, Methylation, and Other Covalent Modifications

Acetylation and methylation are reversible covalent modifications that primarily occur on lysine (B10760008) residues (acetylation and methylation) and arginine residues (methylation). abcam.comaptamergroup.comresearchgate.netmdpi.comfrontiersin.orgwikipedia.orgmedsci.org Acetylation involves the transfer of an acetyl group, often from acetyl-CoA, catalyzed by acetyltransferases, and is reversed by deacetylases. mdpi.comfrontiersin.orgwikipedia.org Methylation involves the transfer of a methyl group, catalyzed by methyltransferases, and is reversed by demethylases. researchgate.netmdpi.com These modifications can influence protein charge, conformation, interactions, and stability, impacting processes such as gene transcription, energy metabolism, and signal transduction. abcam.commdpi.comfrontiersin.orgwikipedia.orgmedsci.org

Beyond phosphorylation, glycosylation, and ubiquitination, proteins can undergo numerous other covalent modifications, including sulfation, acylation, and carboxylation. thermofisher.comnih.govaptamergroup.comgoogle.com These modifications contribute to the vast functional diversity of the proteome. While a patent reference broadly mentions that isolated polypeptides including YGL010W:YGL021 may be modified by sulfation, acylation, or other protein modifications, and also lists non-sequence modifications like acetylation, methylation, phosphorylation, carboxylation, or glycosylation as relevant for protein analogs, specific experimental evidence for acetylation, methylation, or other less common covalent modifications on this compound is not detailed in the available search results. google.com

Protein Protein Interactions Involving Ygl021 Protein

Functional Consequences of YGL021 Protein Interactions

The interactions that this compound engages in are central to its biological function. These interactions can lead to a variety of functional outcomes, including the modulation of its catalytic activity, the formation of signaling complexes, and the influence on its subcellular localization and stability creative-proteomics.comthermofisher.com.

Modulation of Catalytic Activity

As a protein kinase, the catalytic activity of YGL021 (ALK1) is subject to regulation, and protein-protein interactions are a common mechanism for modulating enzyme activity creative-proteomics.comthermofisher.comnih.govaps.org. Interactions with regulatory proteins, activators, inhibitors, or even scaffolding proteins can influence the conformation of the kinase domain, affecting substrate binding, catalytic efficiency, or accessibility to phosphorylation sites creative-proteomics.comnih.gov. While specific examples for YGL021 are not detailed in the provided results, studies on its paralog ALK2 indicate that overexpression can cause mitotic arrest correlated with kinase activity nih.gov, suggesting that the activity of this protein family is tightly regulated, potentially through interactions. Interactions could also recruit YGL021 to specific cellular locations where its substrates are present, thereby indirectly modulating its effective activity.

Formation of Signaling Complexes

Proteins often function in concert by assembling into multi-component signaling complexes nih.govnih.govmdpi.com. These complexes allow for the efficient and specific transmission of signals within the cell by bringing together kinases, phosphatases, adapter proteins, and substrates nih.govnih.gov. Given YGL021's role as a protein kinase involved in cell cycle regulation nih.gov, it is plausible that it participates in the formation of specific signaling complexes. These complexes could be transient, forming in response to specific cellular cues, or more stable structures that compartmentalize signaling pathways. The formation of such complexes, potentially mediated in part by its putative leucine (B10760876) zipper motif, would allow YGL021 to interact with specific partners at the right time and place to propagate signals or exert regulatory control.

Experimental Methodologies for Investigating Ygl021 Protein

YGL021 Gene Manipulation and Expression Systems

To study the YGL021 protein, its corresponding gene must first be manipulated to enable controlled expression. This involves inserting the gene into a suitable vector and introducing it into a host organism that can produce the protein in large amounts.

Recombinant Protein Expression in Heterologous Systems (e.g., E. coli, Yeast, Mammalian Cells)

The production of recombinant this compound is achievable in various host systems, each with distinct advantages. The choice of system depends on factors like the protein's complexity, required post-translational modifications, and desired yield.

Escherichia coli : As a prokaryotic host, E. coli is a popular choice for its rapid growth, high protein yields, and cost-effectiveness. The YGL021 gene would be cloned into an expression plasmid, which is then transformed into an E. coli strain like BL21(DE3). nih.gov Protein production is typically induced, leading to high-level expression. nih.gov However, a potential drawback is that proteins expressed in high concentrations in E. coli can sometimes misfold and form inactive aggregates known as inclusion bodies. nih.gov Furthermore, E. coli lacks the machinery for complex post-translational modifications found in eukaryotes.

Yeast (Saccharomyces cerevisiae) : Yeast systems, such as Saccharomyces cerevisiae, offer a balance between the speed and ease of microbial systems and the advanced protein processing of higher eukaryotes. nih.gov As a eukaryotic organism, yeast can perform post-translational modifications like glycosylation, which may be crucial for the proper folding and function of the this compound. researchgate.net Engineered yeast strains can be optimized for high-level secretion of recombinant proteins, simplifying subsequent purification steps. nih.govmdpi.com

Mammalian Cells : For proteins that require complex, human-like post-translational modifications for their biological activity, mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are the preferred expression platform. glsciences.com These systems ensure that YGL021 is folded and modified in a manner that closely resembles its native state in a mammalian system, which is critical for functional studies and therapeutic applications. glsciences.com While powerful, mammalian expression systems are generally more time-consuming and expensive than bacterial or yeast systems.

Table 1: Comparison of Heterologous Expression Systems for this compound

Feature E. coli Yeast (S. cerevisiae) Mammalian Cells (CHO, HEK293)
Growth Rate Very Fast Fast Slow
Cost Low Moderate High
Protein Yield High Moderate to High Variable
Post-Translational Modifications None Simple (e.g., glycosylation) Complex, human-like
Folding Prone to misfolding/inclusion bodies Generally good Excellent, native-like
Complexity Low Moderate High

Site-Directed Mutagenesis and Functional Characterization

Site-directed mutagenesis is a powerful technique used to make specific, intentional changes to the DNA sequence of the YGL021 gene. wikipedia.orgneb.com This method allows researchers to substitute, delete, or insert specific amino acids in the this compound sequence. qmul.ac.uk By creating these targeted mutations, scientists can investigate the role of individual amino acid residues in the protein's structure, stability, and biological function. neb.comyoutube.com

For instance, if bioinformatics analysis predicts a specific residue in YGL021 is part of an active site, site-directed mutagenesis can be used to replace it with another amino acid (e.g., changing an active-site serine to an alanine). The resulting mutant protein is then expressed, purified, and its activity is compared to the wild-type (unmutated) protein. A significant loss of activity in the mutant would confirm the importance of that specific residue for the protein's function. nih.gov

Table 2: Illustrative Data from Site-Directed Mutagenesis of YGL021

Mutation Predicted Role of Residue Observed Effect on Activity Conclusion
Serine123 -> Alanine (B10760859) Catalytic activity >99% loss of activity Serine123 is essential for catalysis.
Lysine45 -> Arginine Substrate binding 50% decrease in binding affinity Lysine45 is involved in, but not essential for, substrate binding. nih.gov
Proline56 -> Alanine Structural integrity Protein is unstable and degrades rapidly Proline56 is crucial for maintaining the correct protein fold. nih.gov

Gene Editing (CRISPR/Cas9) for YGL021 Studies

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the genome of living cells. youtube.comgiraldezlab.org Unlike recombinant expression, CRISPR/Cas9 can be used to directly edit the endogenous YGL021 gene within its native cellular context. nih.gov This technology can be employed to study the protein's function in a more physiologically relevant setting. nih.gov

Key applications for YGL021 research include:

Gene Knockout : By creating a targeted double-strand break in the YGL021 gene that is imperfectly repaired by the cell, researchers can completely disrupt its function. Observing the resulting changes in the cell's behavior (phenotype) provides strong clues about the protein's natural role.

Gene Knock-in : This technique allows for the insertion of a tag (like Green Fluorescent Protein, GFP) onto the endogenous YGL021 gene. This enables researchers to visualize the protein's location and movement within the cell in real-time.

Specific Point Mutations : CRISPR/Cas9 can also be used to introduce the same specific mutations as site-directed mutagenesis, but directly into the genome. This allows for the study of mutant protein function at normal physiological expression levels, avoiding potential artifacts from overexpression. nih.gov

Protein Purification and Characterization Techniques

Once the this compound is expressed, it must be isolated from the complex mixture of host cell components to be studied in detail. This involves a series of purification steps followed by techniques to confirm its identity, purity, and structural integrity.

Chromatography and Electrophoresis-Based Methods

Purification of the this compound typically involves a multi-step strategy combining various chromatographic techniques that separate proteins based on their unique physical and chemical properties. glsciences.commedmedchem.com

Affinity Chromatography : This is often the first and most powerful step. If the this compound is expressed with a specific "tag" (e.g., a His-tag), it can be selectively captured on a column containing a resin that binds specifically to that tag. Unwanted proteins are washed away, and the purified YGL021 is then eluted.

Ion-Exchange Chromatography : This method separates proteins based on their net electrical charge. The protein mixture is passed through a charged column, and proteins with the opposite charge will bind. They can then be eluted by changing the salt concentration or pH of the buffer.

Size-Exclusion Chromatography (Gel Filtration) : This technique separates proteins based on their size. The protein solution is passed through a column packed with porous beads. Larger proteins, like YGL021, will travel around the beads and elute more quickly, while smaller proteins enter the beads and elute later. glsciences.com

Throughout the purification process, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to monitor the purity of the YGL021 sample. This technique separates proteins by size, allowing researchers to visualize the protein of interest and assess the removal of contaminants at each purification step.

Table 3: Hypothetical Purification Scheme for His-tagged this compound

Purification Step Principle Purpose Purity Assessment (SDS-PAGE)
Cell Lysate - Release of proteins from host cells Many protein bands visible
Affinity Chromatography Specific binding of His-tag to Ni-NTA resin Capture YGL021, remove bulk contaminants Major band at expected size of YGL021, some minor bands
Ion-Exchange Chromatography Separation by net charge Remove remaining protein impurities Single, prominent band at YGL021 size, faint minor bands
Size-Exclusion Chromatography Separation by size Remove aggregates and final impurities ("polishing" step) A single, sharp band corresponding to pure YGL021

Spectroscopic and Biophysical Characterization

After purification, it is crucial to confirm that the this compound is correctly folded and structurally sound. Various spectroscopic and biophysical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy : This technique is used to analyze the secondary structure of the this compound. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of alpha-helices, beta-sheets, and random coils in the protein's structure. This is a critical quality control step to ensure the purified protein is properly folded.

Fluorescence Spectroscopy : The intrinsic fluorescence of certain amino acids, primarily tryptophan, can be used to probe the protein's tertiary structure. Changes in the local environment of these residues upon folding or ligand binding will result in a shift in their fluorescence emission spectrum, providing insights into the protein's three-dimensional conformation.

Dynamic Light Scattering (DLS) : DLS is a technique used to determine the size distribution of particles in a solution. For the this compound, DLS can confirm that the protein is monodisperse (i.e., not aggregated) and provide an estimate of its hydrodynamic radius, which is related to its size and shape.

Assays for this compound Function and Activity

The functional and activity-based analysis of the this compound is accomplished through a variety of experimental assays. These assays are designed to elucidate the protein's enzymatic capabilities, its interactions with other molecules, and its broader role within cellular processes. Methodologies employed for these purposes range from traditional enzyme kinetics to sophisticated cellular screening techniques.

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental in characterizing the catalytic activity of YGL021, should it possess enzymatic function. These assays measure the rate of a reaction catalyzed by YGL021 to determine key kinetic parameters. The primary objective is to quantify the amount of active YGL021 present in a sample and to understand its catalytic efficiency. researchgate.net

The experimental setup for a typical enzyme kinetic assay for YGL021 would involve preparing a reaction mixture containing the purified this compound, its substrate(s), and any necessary cofactors in a suitable buffer system to maintain a stable pH. sigmaaldrich.com The reaction is initiated by the addition of the final component, often the enzyme or the substrate. The progress of the reaction is then monitored over time by measuring either the depletion of a substrate or the formation of a product. sandiego.edu

There are two main types of enzyme assays that can be employed:

Continuous Assays: In a continuous assay, the reaction is monitored in real-time. sandiego.edu This can be achieved if the substrate or product has a distinct spectrophotometric or fluorescent property that changes as the reaction progresses. For instance, if the product of the YGL021-catalyzed reaction absorbs light at a specific wavelength, the increase in absorbance can be continuously measured. This method is convenient as it provides the reaction rate from a single experiment.

Discontinuous (Stop-Time) Assays: If the reaction cannot be monitored continuously, a discontinuous assay is used. sandiego.edu In this method, the reaction is allowed to proceed for a specific period, after which it is stopped, and the quantity of product formed or substrate consumed is measured. This approach is useful when the product or substrate lacks a readily measurable property, but it requires multiple assays at different time points to determine the reaction rate. sandiego.edu

From these assays, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can also be calculated. sandiego.edu

ParameterDescriptionTypical Unit
Vmax The maximum rate of the reaction when the enzyme is saturated with substrate.µmol/min
Km The substrate concentration at which the reaction rate is half of Vmax.µM
kcat The turnover number, representing the catalytic efficiency of the enzyme.s⁻¹
kcat/Km The specificity constant, indicating how efficiently an enzyme converts a substrate to a product.M⁻¹s⁻¹

Factors that can influence the results of YGL021 enzyme assays include pH, temperature, substrate concentration, and the presence of inhibitors or activators. researchgate.net Therefore, it is crucial to carefully control these parameters to obtain accurate and reproducible data.

Ligand Binding Assays

Ligand binding assays (LBAs) are essential for investigating the interactions between YGL021 and other molecules, known as ligands. These assays are crucial for understanding the protein's function, particularly if it acts as a receptor or is involved in signaling pathways. bioduro.comnih.govyoutube.com LBAs can be used to measure the binding affinity and kinetics of these interactions. youtube.com

The fundamental principle of an LBA is to measure the binding of a ligand to its binding partner. youtube.com In the context of YGL021, this would involve incubating the protein with a specific ligand and then detecting the resulting complex. There are various formats for LBAs, with one of the most common being the Enzyme-Linked Immunosorbent Assay (ELISA). youtube.com

A typical sandwich ELISA to study YGL021 binding to a ligand would involve the following steps:

A capture antibody specific to YGL021 is immobilized on the surface of a multi-well plate.

The sample containing YGL021 is added to the wells, and the protein is captured by the antibody.

A labeled ligand is then added, which binds to the captured YGL021.

The amount of bound ligand is quantified by measuring the signal from the label, which could be an enzyme that catalyzes a color-producing reaction. youtube.com

The data obtained from LBAs can be used to determine the dissociation constant (Kd), which is a measure of the binding affinity between YGL021 and its ligand. A lower Kd value indicates a stronger binding affinity.

Assay TypePrincipleInformation Gained
Direct ELISA An antigen is coated on the plate, and a labeled primary antibody is used for detection.Presence of a specific antigen.
Indirect ELISA An antigen is coated on the plate, followed by an unlabeled primary antibody and a labeled secondary antibody.Presence and relative amount of a specific antigen.
Sandwich ELISA A capture antibody is coated on the plate, which binds the antigen, followed by a labeled detection antibody.Quantification of a specific antigen. youtube.com
Competitive ELISA An unlabeled antibody is incubated with the antigen, and the complex is added to an antigen-coated plate.Concentration of an antigen in a sample.

Critical reagents in these assays include the antibodies and the labeled ligands, and their quality is crucial for robust and reproducible results. nih.gov

Cellular Functional Assays (e.g., reporter assays, phenotypic screens)

Cellular functional assays are powerful tools for studying the biological activity of YGL021 within a living cell. These assays can provide insights into the protein's role in various cellular processes and pathways.

Reporter Assays:

Reporter gene assays are widely used to study gene regulation and the activity of signaling pathways. youtube.com To investigate YGL021, a reporter construct can be created where a regulatory element that is responsive to YGL021 activity is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). youtube.comnih.gov This construct is then introduced into cells. If YGL021 influences the activity of the regulatory element, it will lead to a change in the expression of the reporter gene, which can be easily measured. youtube.com

For example, if YGL021 is a transcription factor, its binding to a promoter would increase the expression of the reporter gene, resulting in a higher luminescent or fluorescent signal. The use of a dual-luciferase reporter assay, which includes a second, constitutively expressed luciferase as an internal control, can help to normalize for variables such as cell number and transfection efficiency. youtube.com

Phenotypic Screens:

Phenotypic screening is a "biology-first" approach that involves testing a large number of compounds or genetic perturbations to identify those that produce a desired change in a cell's phenotype. nih.govnih.gov This method can be used to uncover the function of YGL021 by observing the cellular consequences of its overexpression, knockdown, or inhibition.

For instance, a high-content imaging screen could be performed on cells where YGL021 expression is altered. lifesciencexchange.com The cells would be stained with fluorescent dyes to label different cellular components, and automated microscopy would be used to capture images. Image analysis software would then quantify various cellular features, such as cell morphology, organelle integrity, or the localization of other proteins. Any significant changes in these features following the perturbation of YGL021 would provide clues about its function.

AssayPrincipleApplication for YGL021
Reporter Assay A regulatory element responsive to YGL021 drives the expression of a reporter gene.To study the effect of YGL021 on gene expression and signaling pathways. youtube.comnih.gov
Phenotypic Screen The effect of perturbing YGL021 function on cellular phenotype is observed.To identify the cellular processes in which YGL021 is involved. nih.govnih.govlifesciencexchange.com

Advanced Techniques for Interaction and PTM Analysis

To gain a deeper understanding of the molecular interactions and post-translational modifications (PTMs) of YGL021, several advanced techniques are employed. These methods provide detailed information about the protein's interaction network and its regulation through covalent modifications.

Co-immunoprecipitation (Co-IP) and Pulldown Assays

Co-immunoprecipitation (Co-IP) and pulldown assays are fundamental in vitro techniques used to identify and validate protein-protein interactions. nih.govresearchgate.net

Co-immunoprecipitation (Co-IP):

Co-IP is used to isolate a protein of interest (the "bait") along with its interacting partners (the "prey") from a cell lysate. ptglab.comthermofisher.com The principle involves using an antibody that specifically targets the bait protein. This antibody, coupled to beads, captures the bait protein, and any proteins that are bound to it are also pulled down. ptglab.com

The general workflow for a Co-IP experiment to identify YGL021 interactors is as follows:

Preparation of a cell lysate that preserves protein-protein interactions. ptglab.com

Incubation of the lysate with an antibody specific to YGL021.

Addition of protein A/G-conjugated beads, which bind to the antibody, forming a complex. nih.govnih.gov

Washing the beads to remove non-specifically bound proteins. ptglab.com

Elution of the this compound and its interacting partners from the beads. ptglab.com

Analysis of the eluted proteins by methods such as Western blotting or mass spectrometry to identify the interacting partners. ptglab.com

Pulldown Assays:

Pulldown assays are similar to Co-IP but use a purified, tagged "bait" protein instead of an antibody to capture interacting "prey" proteins from a cell lysate. nih.govsigmaaldrich.comthermofisher.com The bait protein can be tagged with an affinity tag, such as glutathione S-transferase (GST) or a polyhistidine tag. thermofisher.com

In a typical pulldown assay for YGL021:

A fusion protein of YGL021 with an affinity tag (e.g., GST-YGL021) is expressed and purified.

The tagged YGL021 is immobilized on beads coated with a ligand that specifically binds the tag (e.g., glutathione beads for GST).

The immobilized bait protein is incubated with a cell lysate containing potential interacting proteins. thermofisher.com

After washing to remove non-specific binders, the protein complexes are eluted.

The eluted proteins are then analyzed to identify the interacting partners of YGL021.

TechniqueBaitCapture MethodApplication for YGL021
Co-IP Endogenous YGL021Antibody specific to YGL021To identify in vivo interaction partners of YGL021. ptglab.comnih.govnih.gov
Pulldown Assay Recombinant tagged YGL021Affinity tag on YGL021To confirm direct protein-protein interactions with YGL021. nih.govsigmaaldrich.comthermofisher.com

Proximity Ligation Assays and Live-Cell Imaging

Proximity Ligation Assays (PLA):

The proximity ligation assay (PLA) is a highly sensitive and specific method for detecting protein-protein interactions in situ, within fixed cells or tissues. nih.govnih.gov PLA allows for the visualization of interactions at the single-molecule level. sigmaaldrich.com The principle of PLA relies on the close proximity (less than 40 nm) of two target proteins. nih.govnih.gov

To detect an interaction between YGL021 and a potential partner protein:

Two primary antibodies, raised in different species, that recognize YGL021 and its interacting partner are added to the cells.

Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes), are then added. These probes bind to the primary antibodies.

If the two proteins are in close proximity, the oligonucleotides on the secondary antibodies can be joined by ligation to form a circular DNA molecule. sigmaaldrich.com

This circular DNA is then amplified via rolling circle amplification (RCA), generating a long DNA product that contains many copies of the original sequence. sigmaaldrich.com

Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the resulting signal is visualized as a distinct fluorescent spot by microscopy. Each spot represents a single protein-protein interaction event. sigmaaldrich.com

Live-Cell Imaging:

Live-cell imaging techniques are used to visualize the dynamics of YGL021 in its native cellular environment in real-time. nih.gov This can provide information about its subcellular localization, trafficking, and interactions with other proteins.

A common approach for live-cell imaging of YGL021 involves tagging the protein with a fluorescent protein, such as Green Fluorescent Protein (GFP) or one of its variants. nih.govnih.gov The gene for YGL021 is fused with the gene for the fluorescent protein, and this construct is expressed in cells. The resulting fusion protein can then be visualized using fluorescence microscopy. youtube.com

Advanced live-cell imaging techniques that can be applied to study YGL021 include:

Förster Resonance Energy Transfer (FRET): FRET can be used to measure the distance between two fluorescently labeled molecules, providing evidence of a direct interaction between them in living cells.

Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the mobility of YGL021 within the cell, providing insights into its diffusion and binding dynamics.

Single-Molecule Tracking (SMT): SMT allows for the tracking of individual YGL021 molecules, providing detailed information about their movement and behavior within the cell. elifesciences.org

TechniquePrincipleInformation Gained about YGL021
Proximity Ligation Assay (PLA) Close proximity of two antibody-labeled proteins allows for the generation of a fluorescent signal.In situ visualization and quantification of this compound-protein interactions. nih.govnih.govsigmaaldrich.comsemanticscholar.org
Live-Cell Imaging YGL021 is tagged with a fluorescent protein and visualized in living cells.Subcellular localization, dynamics, and interactions of YGL021 in real-time. nih.govnih.govyoutube.combiorxiv.org

Mass Spectrometry-Based Proteomics for PTM Mapping

Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of post-translational modifications (PTMs) on proteins. nih.gov This powerful analytical technique allows for the precise measurement of mass-to-charge ratios of ionized molecules, which can reveal the presence and location of various PTMs that alter the mass of amino acid residues. youtube.com The general workflow for PTM mapping by mass spectrometry involves the enzymatic digestion of the protein of interest, typically with trypsin, into smaller peptides. These peptides are then separated, often by liquid chromatography (LC), before being introduced into the mass spectrometer. aston.ac.uk

Once inside the mass spectrometer, the peptides are ionized and their mass-to-charge ratios are measured. To pinpoint the exact location of a PTM, tandem mass spectrometry (MS/MS) is employed. nih.gov In this process, a specific peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation data provides sequence information that can be used to identify the peptide and localize the modification to a specific amino acid residue. aston.ac.uknih.gov

Several strategies exist within mass spectrometry-based proteomics to enhance the detection of PTMs, which are often present at low stoichiometries. nih.gov These include enrichment techniques, such as immunoaffinity chromatography or immobilized metal ion affinity chromatography (IMAC), which selectively isolate modified peptides from a complex mixture. aston.ac.uknih.gov The development of high-resolution and high-accuracy mass spectrometers has further improved the sensitivity and specificity of PTM analysis. nih.gov

The data generated from these experiments can be used to create a detailed map of the PTMs on a protein, as illustrated in the hypothetical table below for the this compound.

Identified PTM Modified Residue Peptide Sequence Mass Shift (Da) Confidence Score
PhosphorylationSerine-85...VLSPAEK...+79.966398.7
AcetylationLysine-122...GAKAcLFR...+42.010695.4
UbiquitinationLysine-150...DIQKGGSAV...+114.042999.1
MethylationArginine-210...YGRMeGGL...+14.015792.3

This table represents hypothetical data for the this compound to illustrate the output of a mass spectrometry-based PTM mapping experiment. S, KAc, KGG, and RMe denote modified serine, acetylated lysine (B10760008), diglycylated lysine (a remnant of ubiquitination after tryptic digest), and methylated arginine, respectively.

Genetic Code Expansion for Site-Specific PTM Incorporation

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including those that mimic or are identical to post-translationally modified amino acids, into proteins in living cells. mdpi.comnih.gov This methodology overcomes some of the limitations of traditional methods for studying PTMs, which often produce heterogeneous mixtures of modified and unmodified proteins. nih.gov By enabling the production of homogenously modified proteins, genetic code expansion provides a precise way to investigate the functional consequences of a specific PTM at a defined position. mdpi.com

The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's own translational machinery and is engineered to recognize a specific ncAA and a unique codon, typically a stop codon such as UAG. mdpi.com When the gene for the protein of interest, containing the desired codon at a specific site, is expressed in a cell that also expresses the orthogonal synthetase/tRNA pair and is supplied with the ncAA, the ncAA is incorporated into the protein at that site. mdpi.com

This technique has been successfully used to incorporate a variety of PTMs, including phosphorylation, acetylation, methylation, and glycosylation, into proteins for functional studies. nih.govnih.gov For example, phosphoserine can be directly incorporated to study the effects of phosphorylation on protein structure and function without the need for kinases. nih.gov

The ability to generate proteins with precisely placed PTMs allows for detailed biochemical and biophysical studies that can elucidate the specific roles of individual modifications. The table below provides a hypothetical example of how this technique could be applied to study the this compound.

Target PTM Incorporated ncAA Target Site in YGL021 Codon Used Purpose of Study
AcetylationNε-acetyl-L-lysine (AcK)Lysine-122UAGTo determine the effect of acetylation at this site on enzyme activity.
PhosphorylationO-phospho-L-serine (Sep)Serine-85UAGTo investigate the role of phosphorylation at this site in protein-protein interactions.
MethylationNε-monomethyl-L-lysineLysine-198UAGTo assess the impact of methylation on protein stability.
Glycosylationp-acetyl-L-phenylalanineTyrosine-305UAGTo serve as a chemical handle for site-specific glycosylation.

This table is a hypothetical representation of experiments using genetic code expansion to study PTMs in the this compound.

Information regarding the this compound is not available in the public domain.

Following a comprehensive search for the "this compound," it has been determined that there is no specific, verifiable scientific information available for a protein with this designation. Computational and bioinformatics analyses, as requested, cannot be performed without foundational data such as an amino acid sequence, and known functional or structural characteristics.

The systematic nomenclature for genes in the budding yeast, Saccharomyces cerevisiae, follows a pattern that includes the chromosome number and the location of the gene on that chromosome. For instance, a gene name like YFL021C would denote a gene on chromosome VI (F), on the left arm (L), and is the 21st open reading frame (ORF) from the centromere on that arm.

A search of the Saccharomyces Genome Database (SGD) for proteins with similar names, such as "YFL021C-A," reveals that this is classified as a "dubious" open reading frame. A dubious ORF is a predicted gene for which there is little to no experimental evidence of it being a functional, protein-coding gene. Therefore, a detailed scientific article on its protein product is not feasible.

While the specific request concerning the this compound cannot be fulfilled, the outlined computational and bioinformatics approaches are standard methods used in protein research. These methods are routinely applied to characterized proteins to understand their evolutionary relationships, predict their three-dimensional structures, and infer their molecular interactions and functions. For example, studies on other yeast proteins, such as the zinc cluster protein YFL052W, have utilized such bioinformatics pipelines to assign phenotypes and understand their roles as transcriptional regulators. nih.gov

Should information on a different, characterized protein be of interest, a similar detailed analysis can be provided.

Computational Approaches and Bioinformatics for Ygl021 Protein Research

Prediction of Molecular Interactions and Networks

Computational Docking for Protein-Ligand Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein or receptor). wikipedia.orgnih.gov The method involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank these poses. mdpi.com This approach is crucial in drug discovery and for understanding the chemical basis of protein function. meilerlab.org

A review of scientific literature and protein databases reveals no specific computational docking studies have been published for the YGL021 protein. Such an analysis would first require an experimentally determined or accurately predicted three-dimensional structure of the protein, which is not available. Furthermore, potential interacting ligands for YGL021 have not been identified, precluding any targeted docking simulations.

Prediction of Protein-Protein Interaction Interfaces

Identifying the interfaces where proteins physically interact is fundamental to understanding cellular pathways and the formation of molecular machines. wikipedia.org Computational methods for predicting these protein-protein interaction (PPI) sites leverage various data types, including protein structure, sequence conservation, and co-evolutionary information. arxiv.org Deep learning and other machine learning algorithms are increasingly being used to build predictive models based on known interaction data. uniprot.org

There are no published studies that apply protein-protein interaction interface prediction methods specifically to the this compound. The application of these methods would depend on identifying interaction partners for YGL021, which have not been documented. Without known interactors, predicting the specific residues that mediate binding is not feasible.

Omics Data Integration and Network Analysis

Proteomics and Transcriptomics Data Analysis

Proteomics and transcriptomics provide a global view of protein and mRNA abundance in a cell under specific conditions. nih.gov Integrating these datasets allows researchers to understand the flow of genetic information and to identify correlations between transcript levels and their corresponding protein products. acs.org This multi-omics approach is powerful for generating hypotheses about gene function and regulation, particularly for uncharacterized proteins. frontiersin.org In yeast, numerous large-scale proteomics and transcriptomics studies have been conducted to map cellular responses to various stimuli. nih.govresearchgate.net

While vast amounts of proteomics and transcriptomics data exist for Saccharomyces cerevisiae, no specific analyses focusing on the expression patterns or functional context of the YGL021 gene or its protein product have been reported. To perform such an analysis, one would typically query large datasets for the expression profile of YGL021 across different experimental conditions to find co-expressed genes, which could provide clues to its function. However, the absence of a verified YGL021 ORF in standard databases prevents this.

Systems Biology Approaches to Model YGL021 Pathways

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. springernature.com This approach can be used to construct and simulate biological pathways, providing insights into how networks of genes and proteins control cellular processes. elifesciences.org For an uncharacterized protein, placing it within a pathway model based on interaction and expression data can help predict its function. meilerlab.org

No systems biology models incorporating the this compound have been published. The development of such a model would require foundational data, such as known protein-protein interactions, genetic interactions, or a clear phenotype, none of which are available for YGL021.

Machine Learning and AI in this compound Research

Protein Engineering and Design Approaches

Protein engineering involves modifying a protein's sequence to enhance its stability, alter its function, or create novel activities. wikipedia.org Computational protein design uses physics-based models and algorithms to predict sequences that will fold into a desired structure or perform a specific function. nih.gov Machine learning is increasingly being applied to protein engineering, using models trained on large sequence and functional datasets to predict the effects of mutations or to generate entirely new protein sequences. elifesciences.orgnih.gov

The application of protein engineering, computational design, or machine learning-guided approaches to the this compound has not been documented. These advanced techniques are typically applied to proteins with a known structure and function that are targeted for improvement or modification for biotechnological or therapeutic purposes. As a putative and uncharacterized protein, YGL021 has not been a candidate for such studies.

Compound Names

Predicting Function from Sequence/Structure

The primary amino acid sequence and the three-dimensional structure of a protein are fundamental determinants of its biological function. frontiersin.org Computational and bioinformatic approaches leverage this principle to predict the function of uncharacterized proteins like YGL021. nih.gov These methods analyze the protein's sequence and/or its spatial conformation to infer its molecular activities, cellular roles, and the biological processes it participates in. nih.govuniprot.org

Sequence-Based Functional Prediction

Analysis of the amino acid sequence is often the initial step in functional annotation. nih.gov This approach is grounded in the principle that proteins with similar sequences are likely to be evolutionarily related and, therefore, share similar functions. nih.gov A variety of computational tools and databases are employed to this end.

Homology-based inference is a primary method, where the sequence of a query protein is compared against extensive protein sequence databases. Tools like BLAST (Basic Local Alignment Search Tool) are used to identify proteins with significant sequence similarity to YGL021. If a homologous protein has a known function, it is inferred that YGL021 may share that function. The degree of sequence identity is a critical factor in the confidence of this functional transfer.

Another powerful sequence-based approach is the identification of conserved domains and motifs. nih.gov These are specific regions within a protein sequence that are associated with particular functions or structural roles. Databases such as Pfam and InterPro house vast collections of these signatures. ebi.ac.uk By scanning the YGL021 sequence against these databases, researchers can identify known functional domains, providing direct clues to its molecular capabilities.

For instance, a hypothetical analysis of the this compound sequence might yield the following domain architecture:

Domain IDDatabaseStart PositionEnd PositionDescription
PF00069Pfam52168Protein kinase domain
PS50011Prosite5567ATP binding site signature
IPR011009InterPro50170Serine/threonine-protein kinase, active site

This table presents hypothetical data for illustrative purposes.

Structure-Based Functional Prediction

A protein's three-dimensional structure provides a deeper insight into its function than sequence alone, as structure is often more conserved than sequence throughout evolution. nih.gov Structure-based function prediction methods can be broadly categorized into global and local approaches.

Local structure-based methods focus on identifying specific functional sites, such as enzyme active sites or ligand-binding pockets. nih.gov These approaches search for similarities in the local spatial arrangement of amino acid residues. For example, the catalytic triad (B1167595) of a protease has a specific geometric arrangement of three key residues that is conserved across different protease families. Identifying such a motif in the structure of YGL021 would be a strong indicator of proteolytic activity.

Advanced computational techniques, such as those powered by artificial intelligence and machine learning, can predict protein structures from their sequences with high accuracy, a prime example being AlphaFold. nih.gov These predicted structures can then be used for functional annotation.

Integrated Approaches and Gene Ontology (GO) Annotation

Modern bioinformatics pipelines often integrate multiple lines of evidence for more robust function prediction. aalto.fi This can include combining sequence and structural information with other data types like gene expression profiles and protein-protein interaction networks.

The functional predictions for YGL021 are typically standardized using the Gene Ontology (GO) framework. uniprot.orggeneontology.org GO provides a controlled vocabulary to describe gene product attributes in three domains: Molecular Function, Biological Process, and Cellular Component. geneontology.org

A hypothetical summary of GO term predictions for YGL021, based on sequence and structure analysis, is presented below:

GO Term IDOntologyGO Term NameEvidence Code
GO:0004674Molecular FunctionProtein serine/threonine kinase activityInferred from Sequence or structural Similarity (ISS)
GO:0005524Molecular FunctionATP bindingInferred from Sequence or structural Similarity (ISS)
GO:0007165Biological ProcessSignal transductionInferred from Sequence or structural Similarity (ISS)
GO:0005737Cellular ComponentCytoplasmInferred from Electronic Annotation (IEA)

This table presents hypothetical data for illustrative purposes.

The evidence codes indicate the basis of the annotation. For instance, "Inferred from Sequence or structural Similarity (ISS)" would be used when the annotation is based on homology to a characterized protein.

Evolutionary Conservation and Divergence of Ygl021 Protein

Comparative Genomics and Phylogenetics of YGL021 (VPS38) Homologs

The protein YGL021, more formally known as Vacuolar Protein Sorting 38 (VPS38), is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex II, which plays a crucial role in membrane trafficking events within the cell. Found in the yeast Saccharomyces cerevisiae, its systematic name is YLR360W. yeastgenome.org Homologs of VPS38 are found across a wide range of eukaryotic species, from single-celled organisms to plants and mammals, indicating a deeply conserved evolutionary history. In mammals, the homolog is known as UV radiation resistance-associated gene (UVRAG). uniprot.org

Comparative genomic studies reveal that while the core functions of VPS38/UVRAG are generally maintained, the protein architecture shows notable divergence. For instance, the domain organization of VPS38 family members varies across different kingdoms. While the coiled-coil domain is a conserved feature, the lipid-binding C2 domain, present in many non-plant homologs, appears to have been lost in seed plants during evolution. uniprot.orgyeastgenome.org

Phylogenetic analysis of VPS38 and its homologs demonstrates their evolutionary relationships. A phylogenetic tree constructed using protein sequences from various species, including fungi, plants, insects, and mammals, typically shows distinct clades for each kingdom, reflecting the evolutionary divergence from a common ancestor. yeastgenome.orgnih.gov For example, the Arabidopsis thaliana VPS38 is clearly separated from its yeast and human counterparts, though they all trace back to a shared ancestral gene. uniprot.orgyeastgenome.org

Table 1: Selected Homologs of Saccharomyces cerevisiae VPS38 (YLR360W)

OrganismCommon NameGene/Protein NameSequence Identity to S. cerevisiae VPS38
Homo sapiensHumanUVRAG~25%
Mus musculusMouseUvrag~25%
Drosophila melanogasterFruit FlyUvrag~28%
Caenorhabditis elegansNematodevps-38~30%
Arabidopsis thalianaThale CressVPS38~22%
Schizosaccharomyces pombeFission YeastVps38~45%

Functional Divergence and Conservation Across Species

Despite sequence divergence, the core function of VPS38 as a subunit of the PI3K complex II is remarkably conserved. This complex is essential for the production of phosphatidylinositol 3-phosphate (PI3P), a lipid that acts as a signaling molecule in various cellular processes, including vacuolar protein sorting and endosomal trafficking. yeastgenome.orgnih.gov In yeast, VPS38 is critical for the proper sorting of carboxypeptidase Y (CPY) to the vacuole. yeastgenome.org

In plants such as Arabidopsis thaliana, the VPS38 homolog is also involved in vacuolar trafficking. nih.gov Mutants of Arabidopsis VPS38 exhibit defects in the trafficking of vacuolar cargo and its receptor. nih.gov However, functional divergence is also evident. While yeast VPS38 has a clear role in autophagy, in Arabidopsis, it appears to be dispensable for constitutive autophagy, although it may play a role in starvation-induced autophagy. nih.gov Furthermore, plant VPS38 is implicated in processes not observed in yeast, such as root gravitropism and the regulation of auxin transporters. uniprot.orgyeastgenome.org

In mammals, UVRAG (the VPS38 homolog) participates in a broader range of cellular activities. It is involved in endocytic trafficking, autophagy, and has been implicated as a tumor suppressor. The functional diversification of UVRAG in mammals highlights how a conserved protein can be integrated into more complex regulatory networks in multicellular organisms.

Table 2: Functional Comparison of VPS38 Homologs

FunctionSaccharomyces cerevisiae (VPS38)Arabidopsis thaliana (VPS38)Homo sapiens (UVRAG)
Vacuolar/Lysosomal Protein SortingConservedConservedConserved
Endosomal TraffickingConservedConservedConserved
AutophagyConserved (constitutive and induced)Partially Conserved (primarily induced)Conserved
Root GravitropismNot ApplicableSpecificNot Applicable
Tumor SuppressionNot ApplicableNot ApplicableSpecific

Evolutionary Pressures Shaping YGL021 (VPS38) Protein Sequence and Structure

The evolution of the VPS38 protein family has been shaped by a variety of selective pressures, leading to both the conservation of core functions and the emergence of novel, species-specific roles. The degree of conservation across different protein domains reflects these pressures. The coiled-coil region, which mediates the interaction with other components of the PI3K complex like Vps30/Atg6, is generally well-conserved, indicating strong purifying selection to maintain the structural integrity and function of the complex. nih.govnih.gov

In contrast, other regions of the protein may be under more relaxed or diversifying selection, allowing for the evolution of new functions. The loss of the C2 domain in seed plants, for example, suggests that this domain was not essential for the primary functions of VPS38 in this lineage and its absence may have even been advantageous or allowed for neofunctionalization. uniprot.orgyeastgenome.org

The rate of evolution can also vary between different lineages. For instance, the sequence identity between the yeast and other fungal VPS38 homologs is significantly higher than that between yeast and more distantly related eukaryotes like plants and mammals. This suggests a faster rate of evolution in the lineages leading to plants and mammals following their divergence from the fungal kingdom.

Analysis of the ratio of nonsynonymous to synonymous substitutions (Ka/Ks) can provide insights into the selective pressures acting on a gene. A low Ka/Ks ratio indicates purifying selection, where mutations that alter the amino acid sequence are selected against. It is expected that functionally critical domains of VPS38, such as the coiled-coil domain, would exhibit a low Ka/Ks ratio across species. Conversely, regions involved in species-specific interactions or functions might show signs of positive or diversifying selection. The study of these evolutionary dynamics provides a deeper understanding of how a fundamental cellular protein has adapted to the diverse requirements of different organisms over millions of years of evolution.

Future Research Directions and Open Questions for Ygl021 Protein

Unexplored Functions and Regulatory Mechanisms

While YGL021 is known to function as a protein kinase involved in mitotic morphogenesis checkpoint signaling, its complete spectrum of cellular functions and the intricate details of its regulatory mechanisms are not yet fully understood. Future research should aim to identify novel substrates of YGL021 kinase activity beyond its known roles. Investigating its potential involvement in other cellular processes, such as stress responses, metabolic pathways, or interactions with other organelles, could reveal previously uncharacterized functions. For instance, exploring its potential phosphorylation targets under various stress conditions could uncover new regulatory roles.

Furthermore, the regulatory mechanisms controlling YGL021 activity and expression warrant deeper investigation. This includes identifying the upstream signals or proteins that activate or inhibit YGL021, as well as understanding the transcriptional and post-transcriptional regulation of its gene expression. Given its putative membrane localization uniprot.orgthebiogrid.org, exploring how its localization is regulated and how this impacts its function and interaction with other cellular components is crucial. The presence of a putative leucine (B10760876) zipper motif uniprot.orgthebiogrid.org also suggests potential protein-protein interactions that could be regulatory; identifying these interacting partners is a key open question.

Development of Novel Research Tools and Methodologies

Advancing the understanding of YGL021 will necessitate the development and application of novel research tools and methodologies specifically tailored to studying this protein. While general tools for yeast protein research exist, such as those for protein extraction and manipulation yeastkinome.org, more specific tools could be beneficial. For example, developing highly specific antibodies or fluorescent protein fusions that minimally interfere with YGL021 function would be valuable for localization and interaction studies.

The creation of comprehensive mutant libraries, including conditional knockouts or tunable expression strains for YGL021, could allow for controlled studies of its essentiality and phenotypic consequences under various conditions, potentially revealing phenotypes not observed in standard null mutants unina.itstring-db.org. Techniques enabling the high-throughput analysis of YGL021's phosphorylation targets in vivo would be instrumental in mapping its kinase network and understanding its signaling pathways. Tools for studying protein-protein interactions, such as improved affinity purification coupled with mass spectrometry or advanced yeast two-hybrid systems, could help identify novel binding partners suggested by the leucine zipper motif uniprot.orgthebiogrid.org.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of YGL021's role in the cell requires the integration of data from multiple omics layers. Future research should leverage multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of how YGL021 perturbation affects cellular processes.

For example, transcriptomic analysis of YGL021 deletion or overexpression strains could identify downstream genes whose expression is directly or indirectly regulated by YGL021. Proteomic studies could reveal changes in protein abundance and post-translational modifications (including phosphorylation by YGL021) in the absence or presence of altered YGL021 activity. Metabolomic analysis could shed light on how YGL021 influences cellular metabolic states. Integrating these datasets using computational approaches can help build a more complete picture of the pathways and networks in which YGL021 operates and identify potential feedback loops or regulatory cascades.

Systems-Level Modeling of YGL021 Protein in Cellular Networks

Moving beyond individual components, future research should focus on integrating the knowledge of YGL021 into systems-level models of cellular networks. Given its role as a protein kinase nih.gov, YGL021 is likely a key node in signaling pathways. Developing computational models that incorporate YGL021 and its known or predicted interaction partners and substrates can help simulate cellular behavior and predict the consequences of perturbing YGL021 activity.

These models can be refined and validated using experimental data from multi-omics studies and targeted experiments. Systems-level modeling can help identify critical regulatory nodes, predict emergent properties of the network, and uncover non-intuitive relationships that are not apparent from studying individual components in isolation. This approach is particularly valuable for understanding how YGL021 contributes to complex processes like mitotic morphogenesis checkpoint signaling nih.gov and how its dysfunction might lead to the observed phenotypes unina.it.

Translational Potential of YGL021 Research (Mechanistic Insights for Broader Biological Understanding)

Research on YGL021 in Saccharomyces cerevisiae holds significant translational potential, offering mechanistic insights that can contribute to a broader understanding of conserved biological processes in higher eukaryotes, including humans. As YGL021 is orthologous to human HASPIN nih.gov, studying YGL021 can provide valuable information about the function and regulation of its human counterpart.

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for identifying and characterizing the tertiary structure of YGL021 protein?

  • Methodological Answer : Cryo-electron microscopy (cryo-EM) and X-ray crystallography are primary techniques for resolving tertiary structures. For cryo-EM, ensure sample purity (>95%) and use vitrification protocols to preserve native conformation . For crystallography, optimize buffer conditions (e.g., pH 7.4, 150 mM NaCl) to enhance crystal formation. Validate structural models using molecular dynamics simulations to assess stability .

Q. How can researchers confirm YGL021’s functional domains using in vitro assays?

  • Methodological Answer : Use domain-specific antibodies in western blotting or immunofluorescence to localize functional regions. Combine with mutagenesis (e.g., CRISPR-Cas9) to delete putative domains and assess functional loss via enzymatic activity assays (e.g., kinetic measurements with Michaelis-Menten parameters) .

Q. What are the standard protocols for detecting YGL021-protein interactions in cellular environments?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) with crosslinking agents (e.g., formaldehyde) minimizes false negatives. Validate interactions using proximity ligation assays (PLA) or Förster resonance energy transfer (FRET) for spatial resolution. Include negative controls (e.g., knockout cell lines) to rule out nonspecific binding .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in YGL021’s reported subcellular localization across studies?

  • Methodological Answer :

  • Step 1 : Systematically compare experimental conditions (e.g., cell lines, fixation methods, antibody specificity) from conflicting studies. For example, methanol fixation may distort membrane-bound proteins vs. paraformaldehyde .
  • Step 2 : Perform multi-compartment fractionation with mass spectrometry (MS) to quantify YGL021 distribution. Normalize data to organelle-specific markers (e.g., LAMP1 for lysosomes) .
  • Step 3 : Use live-cell imaging with fluorescent tags (e.g., GFP-YGL021) under physiological conditions to confirm dynamic localization .
  • Reference : Contradiction resolution frameworks in .

Q. What advanced proteomic strategies can elucidate YGL021’s post-translational modifications (PTMs) under stress conditions?

  • Methodological Answer :

  • Strategy 1 : Employ TiO2 enrichment for phosphorylated peptides, followed by LC-MS/MS with tandem mass tags (TMT) for quantification. Use Skyline or MaxQuant for PTM site assignment .
  • Strategy 2 : Apply chemical proteomics (e.g., acyl-biotin exchange) to profile redox-sensitive cysteine modifications under oxidative stress .
  • Validation : Compare PTM patterns across biological replicates and use SILAC (stable isotope labeling) to control for technical variability .

Q. How can researchers integrate multi-omics data to model YGL021’s role in disease pathways?

  • Methodological Answer :

  • Data Integration : Combine RNA-seq (YGL021 expression), ChIP-seq (transcription factor binding), and interactome data (BioGRID, STRING) to construct Bayesian networks. Use tools like Cytoscape for pathway enrichment analysis .
  • Validation : Knockdown YGL021 in disease models (e.g., CRISPRi) and assess phenotypic changes via high-content screening (e.g., Cell Painting assays) .

Data Contradiction and Reproducibility

Q. How should discrepancies in YGL021’s enzymatic activity measurements between recombinant and native systems be addressed?

  • Methodological Answer :

  • Hypothesis : Post-translational modifications or cofactors in native systems may modulate activity.
  • Testing : Purify YGL021 from native tissues using immunoaffinity chromatography and compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) with recombinant protein. Supplement recombinant assays with putative cofactors (e.g., ATP/Mg²⁺) .
  • Statistical Analysis : Apply Bland-Altman plots to quantify bias between methods .

Tables for Methodological Reference

Technique Application to YGL021 Critical Parameters References
Cryo-EMTertiary structure resolutionSample purity >95%, grid freezing optimization
TMT-based LC-MS/MSQuantitative PTM profilingNormalization to internal standards
CRISPR-Cas9 mutagenesisFunctional domain validationOff-target analysis via GUIDE-seq

Key Considerations for Reproducibility

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw MS spectra, crystallization conditions, and analysis scripts in supplementary materials .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for recombinant DNA/protein use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.